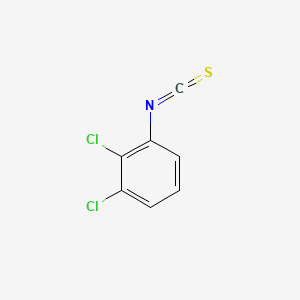

2,3-Dichlorophenyl isothiocyanate

CAS No.: 6590-97-2

Cat. No.: VC3722882

Molecular Formula: C7H3Cl2NS

Molecular Weight: 204.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6590-97-2 |

|---|---|

| Molecular Formula | C7H3Cl2NS |

| Molecular Weight | 204.08 g/mol |

| IUPAC Name | 1,2-dichloro-3-isothiocyanatobenzene |

| Standard InChI | InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |

| Standard InChI Key | RQZIODPVCCTBAQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C=S |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C=S |

Introduction

Chemical Identity and Structure

2,3-Dichlorophenyl isothiocyanate is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, and an isothiocyanate functional group (-N=C=S). This arrangement creates a reactive molecule with distinct chemical properties.

Basic Identification

The compound is identified by several key parameters that provide its unique chemical identity:

| Parameter | Value |

|---|---|

| CAS Number | 6590-97-2 |

| Molecular Formula | C₇H₃Cl₂NS |

| Molecular Weight | 204.08 g/mol |

| MDL Number | MFCD00041048 |

| BRN | 2091585 |

This aromatic isothiocyanate is known by multiple synonyms in chemical literature and commercial catalogs, including 2,3-dichlorobenzyl isothiocyanate, 1,2-dichloro-3-isothiocyanatobenzene, and Isothiocyanic Acid 2,3-Dichlorophenyl Ester. The compound's systematic naming reflects its structural arrangement with the isothiocyanate group positioned meta to the dichloro substitution on the benzene ring .

Structural Features

The molecule contains several structural features that define its chemical behavior:

The isothiocyanate group is highly reactive, containing a carbon atom with both a double bond to sulfur and a double bond to nitrogen, making it electrophilic and susceptible to nucleophilic attack. This reactivity forms the basis for many of the compound's applications in organic synthesis .

Physical and Chemical Properties

2,3-Dichlorophenyl isothiocyanate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in various contexts.

Physical Properties

The compound exists as a clear liquid at room temperature with color ranging from colorless to light orange or yellow. Its physical characteristics make it suitable for various laboratory applications but require specific handling precautions.

| Property | Value |

|---|---|

| Physical State | Clear liquid |

| Color | Colorless to light orange/yellow |

| Melting Point | 257°C |

| Boiling Point | 256-258°C |

| Density | 1.434 g/mL at 25°C |

| Refractive Index | Not specified |

| Flash Point | >110°C (>230°F) |

| Specific Gravity | 1.434 |

The relatively high boiling and melting points are characteristic of aromatic compounds with polar substituents, reflecting the influence of the chlorine atoms and isothiocyanate group on intermolecular forces .

Chemical Reactivity

The isothiocyanate functional group (-N=C=S) is the primary center of reactivity in this molecule. It readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols. Key reactivity patterns include:

-

Reaction with primary amines to form thiourea derivatives

-

Susceptibility to hydrolysis under basic conditions

-

Potential to act as an electrophile in various organic transformations

-

Sensitivity to moisture, requiring appropriate storage conditions

The compound is classified as moisture-sensitive, which influences its storage requirements and handling protocols in laboratory settings .

Synthesis Methods

Understanding the synthetic routes to 2,3-dichlorophenyl isothiocyanate provides insight into its industrial production and laboratory preparation.

Common Synthetic Pathways

While the search results don't provide specific synthesis methods for 2,3-dichlorophenyl isothiocyanate, we can infer likely synthetic routes based on information about the similar compound 2,6-dichlorophenyl isothiocyanate.

A common synthetic approach involves the reaction of the corresponding aniline derivative with thiophosgene:

-

Starting with 2,3-dichloroaniline

-

Reaction with thiophosgene (CSCl₂) in the presence of a base

-

Typical bases include N,N-diisopropylethylamine

-

The reaction typically proceeds at controlled temperatures (0-20°C)

-

Dichloromethane (DCM) is often used as the solvent

This method typically yields the desired isothiocyanate in moderate to good yields (around a 70% yield is reported for the 2,6-isomer) .

Alternative Synthesis Routes

Alternative methods that might be applicable include:

-

Reaction of 2,3-dichloroaniline with carbon disulfide followed by treatment with a dehydrating agent

-

Use of thiocarbonyldiimidazole instead of thiophosgene for a safer synthetic route

-

Desulfurization of corresponding thiocarbamates

The selection of synthesis method would depend on scale requirements, available reagents, and safety considerations, particularly given the toxicity concerns associated with thiophosgene .

| Parameter | Specification |

|---|---|

| Purity | ≥97% |

| Form | Clear liquid |

| Storage Conditions | Ambient temperature |

| Special Handling | Moisture-sensitive |

Commercial suppliers include Thermo Scientific (previously part of Alfa Aesar product portfolio), with various packaging sizes available to meet research and industrial needs .

Related Research Findings

While the search results don't provide specific research on 2,3-dichlorophenyl isothiocyanate itself, they do contain relevant information about related isothiocyanate derivatives and their biological activities.

Anti-inflammatory and Urease Inhibition Activities

Research on thiosemicarbazide derivatives of isoniazid (compounds 3-27) synthesized through reaction with various isothiocyanates has shown promising dual inhibitory effects:

-

Several compounds demonstrated significant anti-inflammatory activity

-

Many derivatives showed potent urease inhibition properties

-

Compound 23 was identified as the best dual inhibitor of inflammation (IC₅₀ = 12.3 μg/mL) and urease (IC₅₀ = 22.4 μM)

-

Compound 12 was the most potent urease inhibitor (IC₅₀ = 12.3 μM) while also showing good anti-inflammatory activity (IC₅₀ = 27.7 μg/mL)

These findings suggest potential therapeutic applications for compounds containing isothiocyanate-derived structures .

Structure-Activity Relationships

The research findings indicate that:

-

Thiosemicarbazide scaffolds derived from isothiocyanates show promise for developing dual-acting anti-inflammatory and anti-ulcer agents

-

Structural modifications at the terminal NH₂ group through reaction with different isothiocyanates produce compounds with varying biological activities

-

Most synthesized compounds showed low cytotoxicity, suggesting a favorable safety profile

These structure-activity relationships could potentially be extended to derivatives incorporating 2,3-dichlorophenyl isothiocyanate, though specific studies would be needed to confirm this hypothesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume